Rebamipide Mofetil

Beschreibung

Structure

3D Structure

Eigenschaften

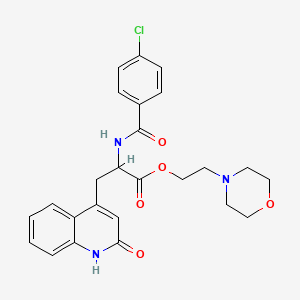

IUPAC Name |

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZOVIJSRAGQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527495-76-6 |

Source

|

| Record name | Rebamipide mofetil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REBAMIPIDE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rebamipide Mofetil mechanism of action as a prodrug

An In-depth Technical Guide to the Mechanism of Action of Rebamipide Mofetil as a Prodrug

Introduction

Rebamipide is a quinolinone derivative with a well-established role as a gastroprotective and anti-inflammatory agent.[1][2] Its therapeutic applications span the treatment of gastric ulcers, gastritis, and the prevention of gastrointestinal mucosal injury.[3][4] To enhance its pharmacokinetic profile, particularly its systemic exposure, Rebamipide Mofetil was developed. Rebamipide Mofetil is an orally active prodrug that is rapidly converted in the body to its active moiety, rebamipide.[5][6][7] This conversion leads to significantly higher plasma concentrations of rebamipide compared to the administration of conventional rebamipide, thereby potentially broadening its therapeutic applications.[8]

This technical guide provides a detailed examination of the mechanism of action of rebamipide and the pharmacokinetic advantages conferred by its prodrug form, rebamipide mofetil. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Rebamipide

The therapeutic effects of rebamipide are multifaceted, stemming from its ability to enhance mucosal defense, exert antioxidant and anti-inflammatory effects, and promote tissue repair.

Enhancement of Mucosal Defense

Rebamipide strengthens the gastric mucosal barrier through several mechanisms. A primary action is the stimulation of endogenous prostaglandin (PG) synthesis, particularly Prostaglandin E₂ (PGE₂), via the induction of cyclooxygenase-2 (COX-2) expression.[1][2][5][9] Prostaglandins are crucial for maintaining mucosal integrity by increasing the secretion of protective mucus and bicarbonate.[2][10] This enhanced mucosal defense protects the gastrointestinal lining from damage by noxious agents.

Antioxidant Properties

The gastric mucosa is vulnerable to injury from reactive oxygen species (ROS). Rebamipide functions as a potent scavenger of free radicals, particularly hydroxyl radicals (*OH).[2][4][11] This antioxidant activity reduces oxidative stress and prevents subsequent cellular damage.[2] Studies have identified a hydroxylated form of rebamipide as the major product of its reaction with hydroxyl radicals, confirming its direct scavenging activity.[11]

Anti-inflammatory Activity

Rebamipide exhibits significant anti-inflammatory properties by attenuating the activity of neutrophils and inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][2][4] This is particularly relevant in conditions like H. pylori-induced gastritis, where rebamipide can reduce inflammation and associated mucosal injury.[1][12]

Promotion of Tissue Repair and Ulcer Healing

Beyond protection, rebamipide actively promotes the healing of damaged tissue. It stimulates the proliferation and migration of gastric epithelial cells to repair mucosal lesions.[2][4] This regenerative effect is partly mediated by the increased expression of Epidermal Growth Factor (EGF) and its receptor, which are vital for angiogenesis and re-epithelialization of ulcerated tissue.[4][13]

Rebamipide Mofetil: A Prodrug Strategy

Rebamipide Mofetil (designated as SA001 in some studies) is an ester prodrug designed to improve the oral bioavailability of rebamipide.[8] Upon oral administration, it is rapidly absorbed and subsequently hydrolyzed by endogenous esterases to release the active rebamipide molecule.

Caption: Prodrug conversion of Rebamipide Mofetil to active Rebamipide.

The primary advantage of this prodrug approach is the significant enhancement of systemic exposure to rebamipide. Clinical studies have shown that administration of rebamipide mofetil results in a dose-proportional increase in the plasma concentration of rebamipide, achieving substantially higher maximum concentration (Cmax) and area under the curve (AUC) values compared to equivalent doses of conventional rebamipide.[8] This improved pharmacokinetic profile is critical for expanding the therapeutic potential of rebamipide to systemic conditions beyond the gastrointestinal tract.[14]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics of rebamipide and the comparative systemic exposure afforded by its mofetil prodrug.

Table 1: Pharmacokinetic Parameters of Conventional Rebamipide

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma (Tmax) | ~2 hours | [10] |

| Plasma Protein Binding | 98.4 - 98.6% | [10] |

| Metabolism | Minimally metabolized in the liver | [10] |

| Primary Excretion Route | Urine (~10% as unchanged drug) | [10] |

| Elimination Half-life (t½) | ~1.5 - 1.9 hours |[10][15] |

Table 2: Comparative Systemic Exposure of Rebamipide Following Administration of Rebamipide Mofetil (SA001) vs. Conventional Rebamipide [8]

| Formulation | Dose | Dose-Adjusted AUC Ratio (SA001/Conventional) | Dose-Adjusted Cmax Ratio (SA001/Conventional) |

|---|---|---|---|

| Rebamipide Mofetil | 240 mg | 2.20 | 5.45 |

| Rebamipide Mofetil | 600 mg | 4.73 | 11.94 |

Table 3: Second-Order Rate Constants for Hydroxyl Radical Scavenging [11]

| Compound | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Rebamipide | 5.62 x 10¹⁰ |

| Glutathione | 1.65 x 10¹⁰ |

| Dimethyl Sulfoxide (DMSO) | 8.16 x 10⁹ |

Experimental Protocols

Protocol: Hydroxyl Radical Scavenging Activity Assessment

This protocol is based on the methodology used to quantify rebamipide's scavenging effect on hydroxyl radicals (*OH).[11]

-

Generation of Hydroxyl Radicals: A solution of hydrogen peroxide (H₂O₂) is irradiated with ultraviolet B (UVB) light (305 nm) for a defined period (e.g., 1 minute) to generate *OH radicals.

-

Sample Preparation: Rebamipide is dissolved to create stock solutions of varying concentrations. Reference scavengers like dimethyl sulfoxide (DMSO) and glutathione are prepared similarly.

-

Electron Spin Resonance (ESR) Spectroscopy:

-

The reaction is conducted in the presence of a spin-trapping agent, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

DMPO reacts with the short-lived *OH radicals to form a more stable radical adduct, DMPO-OH.

-

The ESR spectrometer measures the signal intensity of the DMPO-OH adduct.

-

-

Data Analysis: The reduction in the DMPO-OH signal intensity in the presence of rebamipide (or reference compounds) compared to the control (no scavenger) is measured. This reduction is concentration-dependent and is used to calculate the second-order rate constant for the scavenging reaction.

Protocol: Comparative Pharmacokinetic Study of Rebamipide Mofetil

This protocol is a summary of the clinical trial design to evaluate the pharmacokinetics of Rebamipide Mofetil (SA001).[8]

-

Study Design: A randomized, placebo-controlled, single and multiple-dose, dose-escalation study in healthy subjects.

-

Single Ascending Dose (SAD) Phase:

-

Subjects are divided into cohorts, with each cohort receiving a single oral dose of rebamipide mofetil at a specific level (e.g., 30 mg, 60 mg, 120 mg, etc.) or a placebo.

-

Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Food-effect evaluation is conducted where a cohort receives the drug in both fed and fasted states.

-

-

Multiple Ascending Dose (MAD) Phase:

-

Subjects receive multiple oral doses of rebamipide mofetil (e.g., once or twice daily for 7 days).

-

Blood sampling is performed after the first dose and at steady-state (e.g., on Day 7) to determine pharmacokinetic parameters.

-

-

Bioanalytical Method: Plasma concentrations of both the prodrug (rebamipide mofetil) and the active metabolite (rebamipide) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters, including Cmax, Tmax, AUC, and elimination half-life (t½). Dose proportionality is assessed using a power model.

Signaling Pathways and Workflows

Caption: Key signaling actions of the active drug, Rebamipide.

Caption: Experimental workflow for a clinical pharmacokinetic study.

Conclusion

Rebamipide Mofetil serves as an effective prodrug for rebamipide, successfully enhancing the systemic availability of the active drug. While the core therapeutic activities—ranging from mucosal protection via prostaglandin synthesis to antioxidant and anti-inflammatory effects—are exerted by rebamipide, the mofetil ester modification represents a significant formulation strategy.[1][2] This prodrug approach achieves markedly higher plasma concentrations of rebamipide than can be obtained with the parent drug alone, opening avenues for its investigation in systemic diseases where its cytoprotective and anti-inflammatory properties may be beneficial. The rapid and efficient in vivo conversion underscores the utility of this prodrug for optimizing the therapeutic potential of rebamipide.

References

- 1. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Rebamipide mofetil | COX | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mims.com [mims.com]

- 11. Mechanism of hydroxyl radical scavenging by rebamipide: identification of mono-hydroxylated rebamipide as a major reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rebamipide, a novel antiulcer agent, attenuates Helicobacter pylori induced gastric mucosal cell injury associated with neutrophil derived oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP2865669B1 - Novel rebamipide prodrug, method for producing same, and usage thereof - Google Patents [patents.google.com]

- 15. Pharmacokinetics of rebamipide in the patients with peptic ulcer [manu41.magtech.com.cn]

In Vitro Hydrolysis of Rebamipide Mofetil to Rebamipide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide, a gastroprotective agent, exhibits poor aqueous solubility and limited oral bioavailability. To overcome these limitations, prodrug strategies have been explored, leading to the development of Rebamipide Mofetil. This technical guide provides a comprehensive overview of the in vitro hydrolysis of Rebamipide Mofetil, a critical step in its conversion to the active parent drug, Rebamipide. This document details the physicochemical properties of both compounds, outlines a representative experimental protocol for studying the in vitro hydrolysis, and presents a suitable analytical methodology for monitoring this conversion. Furthermore, it includes visualizations of the hydrolysis pathway and the established signaling pathways of Rebamipide's therapeutic action. While specific quantitative data for the in vitro hydrolysis of Rebamipide Mofetil is not extensively available in public literature, this guide constructs a framework based on analogous morpholinoethyl ester prodrugs to provide a practical resource for researchers in this field.

Introduction

Rebamipide is a multifunctional gastroprotective agent that enhances mucosal defense, scavenges free radicals, and stimulates prostaglandin synthesis within the gastric mucosa.[1][2] Its clinical utility is hampered by low aqueous solubility and, consequently, variable oral absorption. Rebamipide Mofetil, an ester prodrug of Rebamipide, has been developed to improve its pharmacokinetic profile. Clinical studies have shown that Rebamipide Mofetil is rapidly absorbed and quickly converted to the active parent drug, Rebamipide, in vivo.[3][4] The crucial step in this activation is the hydrolysis of the ester linkage, a process that can be investigated in vitro to predict its in vivo behavior.

This guide focuses on the in vitro hydrolysis of Rebamipide Mofetil, providing a technical framework for its study.

Physicochemical Properties

A summary of the key physicochemical properties of Rebamipide Mofetil and its active metabolite, Rebamipide, is presented in Table 1.

| Property | Rebamipide Mofetil | Rebamipide |

| IUPAC Name | rac-2-(morpholin-4-yl)ethyl (2R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | 2-(4-chlorobenzoylamino)-3-[2-(1H)-quinolinon-4-yl]propionic acid |

| Chemical Formula | C25H26ClN3O5 | C19H15ClN2O4 |

| Molecular Weight | 483.95 g/mol | 370.79 g/mol |

| CAS Number | 1527495-76-6 | 90098-04-7 |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Freely soluble in simulated gastric fluid and pH 7.4 buffer (based on analogous compounds) | Practically insoluble in water and acidic media |

In Vitro Hydrolysis of Rebamipide Mofetil

The hydrolysis of the morpholinoethyl ester bond in Rebamipide Mofetil is the key activation step. This process can be mediated by chemical (pH-dependent) and enzymatic (esterase-catalyzed) mechanisms.

Hydrolysis Pathway

The hydrolysis of Rebamipide Mofetil yields Rebamipide and 2-(morpholin-4-yl)ethanol.

Representative In Vitro Hydrolysis Data

While specific kinetic data for Rebamipide Mofetil is scarce, Table 2 presents representative hydrolysis half-life data from studies on other morpholinoalkyl ester prodrugs in various in vitro systems. This data provides an expected range of reactivity.[1][5]

| Prodrug (Parent Drug) | Simulated Gastric Fluid (SGF, pH 1.2) Half-life (min) | pH 7.4 Phosphate Buffer Half-life (min) | 80% Rat Plasma Half-life (min) |

| Diclofenac Morpholinoethyl Ester | > 480 | ~ 300 | 4.85 |

| Naproxen Morpholinoethyl Ester | ~ 180 | > 720 | 1.2 |

| Indomethacin Morpholinoethyl Ester | ~ 120 | > 720 | 31.0 |

This data is for analogous compounds and should be considered as a reference for designing experiments for Rebamipide Mofetil.

Experimental Protocol: In Vitro Hydrolysis Study

This section outlines a detailed protocol for assessing the in vitro hydrolysis of Rebamipide Mofetil.

Materials and Reagents

-

Rebamipide Mofetil reference standard

-

Rebamipide reference standard

-

Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

-

Phosphate Buffer, pH 7.4 (0.05 M)

-

Rat or Human Plasma (freshly prepared with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable modifier for HPLC)

-

Water (HPLC grade)

-

Thermostatic water bath or incubator (37°C)

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV or MS detector

Experimental Workflow

Detailed Procedure

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Rebamipide Mofetil in acetonitrile.

-

Hydrolysis Media Preparation:

-

Prepare SGF (pH 1.2) and phosphate buffer (pH 7.4).

-

Prepare 80% plasma by diluting fresh plasma with phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-warm the hydrolysis media to 37°C.

-

Initiate the hydrolysis by adding a small volume of the Rebamipide Mofetil stock solution to the pre-warmed media to achieve the desired final concentration (e.g., 10 µg/mL).

-

Incubate the samples at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile). For plasma samples, this will also precipitate proteins.

-

-

Sample Preparation for HPLC:

-

Vortex the quenched samples.

-

For plasma samples, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analytical Methodology: HPLC

A stability-indicating HPLC method is essential to simultaneously quantify the decrease in Rebamipide Mofetil and the appearance of Rebamipide. The following is a proposed HPLC method adapted from published methods for Rebamipide.[6][7][8]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 230 nm or 280 nm). A photodiode array (PDA) detector is recommended to check for peak purity. |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

| Internal Standard | A structurally similar and stable compound can be used for improved quantification. |

Method validation (linearity, accuracy, precision, selectivity, and stability) should be performed according to ICH guidelines.

Mechanism of Action of Rebamipide

Once hydrolyzed, Rebamipide exerts its therapeutic effects through multiple signaling pathways.

Rebamipide's multifaceted mechanism of action includes:

-

Enhancement of Mucosal Defense: It stimulates the synthesis of prostaglandins (PGs), which in turn increase the production of protective mucus and bicarbonate.[9] It also upregulates the expression of epidermal growth factor (EGF) and its receptor, promoting the migration and proliferation of epithelial cells, which is crucial for ulcer healing.[1][10]

-

Anti-inflammatory Effects: Rebamipide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and attenuates the activity of neutrophils.[1][9]

-

Antioxidant Properties: It directly scavenges reactive oxygen species (ROS), protecting the gastric mucosa from oxidative damage.[2][9]

Conclusion

References

- 1. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 8. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 9. pjps.pk [pjps.pk]

- 10. HPLC assay for determination of rebamipide in plasma and its pharmacokinetic investigation [journal11.magtechjournal.com]

Rebamipide Mofetil for Ophthalmic Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebamipide, a quinolinone derivative, has demonstrated significant therapeutic potential for ocular surface disorders, primarily dry eye disease. Its mechanism of action, centered on stimulating mucin production and exerting anti-inflammatory effects, addresses key pathophysiological aspects of these conditions. The development of Rebamipide Mofetil, an ester prodrug, represents a promising strategy to enhance the drug's bioavailability and efficacy in ophthalmic applications. This technical guide provides a comprehensive overview of Rebamipide and its mofetil prodrug, focusing on formulation strategies, mechanisms of action, and key experimental protocols for their evaluation.

Core Concepts: Rebamipide and Rebamipide Mofetil

Rebamipide is a well-established gastroprotective agent that has been repurposed for ophthalmic use due to its beneficial effects on mucosal tissues.[1] Its primary limitation in ocular drug delivery is its poor water solubility, which presents challenges for formulation.[2] To overcome this, various advanced drug delivery systems have been explored.

Rebamipide Mofetil (SA001) is an ester prodrug of Rebamipide designed to improve its physicochemical properties and enhance its therapeutic efficacy.[3] Preclinical data suggests that SA001 is more effective than Rebamipide in stimulating mucin secretion from goblet cells.[3] Following administration, Rebamipide Mofetil is rapidly converted to its active form, Rebamipide, leading to higher systemic exposure compared to the parent drug.[3] While primarily studied for oral administration, its enhanced properties suggest a strong potential for topical ophthalmic formulations.

Formulation Strategies and Quantitative Data

A variety of formulation strategies have been investigated to optimize the ocular delivery of Rebamipide. These include nanosuspensions, ocular inserts, and super-saturated eye drops.

Nanosuspensions

Nanosuspensions of Rebamipide have been developed to improve its solubility and bioavailability. These formulations typically consist of drug nanoparticles stabilized by polymers and surfactants.

| Formulation Parameter | Optimized Value/Range | Reference |

| Particle Size | 196 nm | [4] |

| Surface Charge | +32.5 mV | [4] |

| Encapsulation Efficiency | 87% | [2] |

| In Vitro Drug Release (24h) | Prolonged | [2][4] |

| Ex Vivo Permeation (8h) | 86.70% | [2] |

Ocular Inserts

Extended-release ocular inserts offer the potential for sustained drug delivery, reducing the frequency of administration. These are typically polymer-based matrices containing the active pharmaceutical ingredient.

| Formulation Component | Purpose | Key Finding | Reference |

| Hydroxypropyl Methylcellulose (HPMC) | Matrix former | Provides extended release | [5] |

| L-arginine | Solubilizing agent | Increased Rebamipide solubility | [5] |

| Polyethylene Glycol (PEG) 200 | Plasticizer | Improved physical properties | [5] |

Super-Saturated Eye Drops

To achieve a clear aqueous solution with a higher concentration of Rebamipide, super-saturated eye drops have been formulated using pH modification and stabilizing polymers.

| Formulation Component | Purpose | Key Finding | Reference |

| Sodium Hydroxide (NaOH) | pH modifier | Solubilizes Rebamipide | [6] |

| HPMC (4.5cp) | Stabilizing polymer | Suppresses drug precipitation | [6] |

| Aminocaproic Acid | Buffering agent | Enhances long-term stability | |

| D-sorbitol | Osmotic agent | Contributes to stability |

Mechanism of Action

Rebamipide exerts its therapeutic effects on the ocular surface through two primary mechanisms: stimulation of mucin production and anti-inflammatory activity.

Mucin Secretion via EGFR Signaling

Rebamipide upregulates the expression of Epidermal Growth Factor Receptor (EGFR) in conjunctival and corneal epithelial cells.[4][7] Activation of the EGFR signaling pathway leads to increased proliferation and differentiation of conjunctival goblet cells, resulting in enhanced secretion of both membrane-associated mucins (e.g., MUC1, MUC4, MUC16) and secreted mucins (e.g., MUC5AC).[4][8] This improves the stability of the tear film and protects the ocular surface.[1]

Rebamipide-induced EGFR signaling pathway in conjunctival goblet cells.

Anti-inflammatory Effects via NF-κB Inhibition

Inflammatory cytokines such as TNF-α play a crucial role in the pathogenesis of dry eye disease. TNF-α can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory mediators. Rebamipide has been shown to inhibit the degradation of IκBα, a key inhibitor of NF-κB.[9] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines (e.g., IL-6, IL-8) and chemokines.

Inhibition of the NF-κB signaling pathway by Rebamipide in corneal cells.

Key Experimental Protocols

The evaluation of novel Rebamipide formulations involves a series of in vitro, ex vivo, and in vivo studies.

In Vitro Drug Release Testing

This protocol is essential for assessing the release profile of Rebamipide from a given formulation. The Franz diffusion cell method is commonly employed.[10][11]

Objective: To determine the rate and extent of Rebamipide release from an ophthalmic formulation over time.

Materials:

-

Franz diffusion cells

-

Artificial membrane (e.g., cellulose acetate, 0.45 µm pore size)

-

Receptor medium: Simulated Tear Fluid (STF), pH 7.4

-

Stirring apparatus

-

HPLC system for drug quantification

Procedure:

-

Assemble the Franz diffusion cells with the artificial membrane separating the donor and receptor compartments.

-

Fill the receptor compartment with pre-warmed STF and ensure no air bubbles are trapped beneath the membrane.

-

Apply a precise amount of the Rebamipide formulation to the donor compartment.

-

Maintain the temperature at 37°C and stir the receptor medium continuously.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed STF.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of drug released over time and plot the release profile.

In Vivo Efficacy in a Dry Eye Animal Model

Animal models are crucial for evaluating the therapeutic efficacy of Rebamipide formulations in a biological system. The N-acetylcysteine (NAC)-treated rabbit model is a commonly used model for mucin-deficient dry eye.[1]

Objective: To assess the ability of a Rebamipide formulation to improve signs of dry eye in an animal model.

Materials:

-

New Zealand white rabbits

-

Rebamipide formulation and vehicle control

-

N-acetylcysteine (NAC) solution

-

Fluorescein sodium ophthalmic strips

-

Slit-lamp biomicroscope with a cobalt blue filter

-

Impression cytology supplies

Procedure:

-

Induce dry eye in rabbits by topical administration of NAC solution for a specified period.

-

Divide the animals into treatment and control groups.

-

Administer the Rebamipide formulation or vehicle control to the respective groups according to a predetermined dosing schedule.

-

Evaluate the following parameters at baseline and at various time points during the treatment period:

-

Corneal Fluorescein Staining: Instill fluorescein and examine the cornea under a slit lamp. Grade the degree of staining based on a standardized scale.

-

Tear Film Breakup Time (TBUT): Measure the time it takes for dry spots to appear on the cornea after a blink.

-

Goblet Cell Density: Perform impression cytology on the conjunctiva to collect epithelial cells. Stain the samples with Periodic acid-Schiff (PAS) and count the number of goblet cells per unit area.[12][13][14][15][16]

-

-

Statistically analyze the data to compare the treatment and control groups.

A representative experimental workflow for in vivo efficacy testing.

Conclusion

Rebamipide and its mofetil prodrug hold significant promise for the treatment of ocular surface diseases. The development of advanced drug delivery systems is key to overcoming the challenges of its poor solubility and enhancing its therapeutic efficacy. The mechanisms of action, involving both the stimulation of mucin secretion and the suppression of inflammation, provide a strong rationale for its use in dry eye and other ocular surface disorders. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel Rebamipide Mofetil formulations, paving the way for the next generation of treatments for ocular surface diseases. Further research into ophthalmic-specific formulations of Rebamipide Mofetil is warranted to fully realize its therapeutic potential.

References

- 1. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Evaluation of Safety, Tolerability and Pharmacokinetic Characteristics of SA001 and Its Active Metabolite Rebamipide after Single and Multiple Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. The Efficacy and Safety of Rebamipide Ophthalmic Suspension (OPC-12759) in Patients with Dry Eye Disease: A Systematic Review of Randomized Controlled Trials [mdpi.com]

- 9. In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. avehjournal.org [avehjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. An improved ocular impression cytology method: Quantitative cell transfer to microscope slides using a novel polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impression cytology of the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JSM Central || Article Info [jsmcentral.org]

Preclinical Profile of Rebamipide Mofetil in the Management of Dry Eye Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film. Preclinical investigations into Rebamipide Mofetil, an amino acid analog of 2(1H)-quinolinone, have revealed its significant potential as a therapeutic agent for DED. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols and elucidating the underlying mechanisms of action, including its effects on mucin production, inflammation, and the integrity of the corneal epithelial barrier. Quantitative data from key studies are presented in structured tables for comparative analysis, and cellular signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Rebamipide was initially developed for the treatment of gastric ulcers, owing to its ability to increase gastric mucus production and exert anti-inflammatory effects.[1] These properties prompted investigations into its efficacy for DED, a condition often associated with mucin deficiency and ocular surface inflammation.[1] Preclinical studies have since demonstrated that topical administration of rebamipide effectively improves signs of dry eye in various animal models. This document synthesizes the core preclinical findings to serve as a detailed resource for the scientific community.

Efficacy in Preclinical Models of Dry Eye Disease

Rebamipide has been evaluated in several well-established animal models of dry eye disease, consistently demonstrating its therapeutic potential.

Superoxide Dismutase-1 (SOD1) Knockout Mouse Model

The SOD1 knockout mouse serves as a model for age-related dry eye. In these mice, topical application of 2% rebamipide for two weeks led to significant improvements in tear film stability and a reduction in corneal epithelial damage. Furthermore, a notable increase in conjunctival goblet cell density and mucin 5AC (Muc5ac) mRNA expression was observed.

Scopolamine-Induced Dry Eye Mouse Model

In a scopolamine-induced dry eye model, which mimics aqueous-deficient dry eye, 2% rebamipide eye drops administered four times daily for two weeks significantly reduced corneal staining scores.[2][3] The treatment also increased tear film breakup time and tear production.[2][3] Histological analysis revealed restoration of the cornea, conjunctiva, and lacrimal gland morphology.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of rebamipide in various dry eye models.

Table 1: Efficacy of 2% Rebamipide in SOD1 Knockout Mice

| Parameter | Before Treatment (Mean ± SD) | After 2 Weeks of Treatment (Mean ± SD) | P-value |

| Tear Film Break-up Time (s) | 2.75 ± 0.75 | 4.50 ± 1.45 | 0.003 |

| Corneal Fluorescein Staining Score | 5.0 ± 2.1 | 2.5 ± 1.7 | 0.0093 |

| Corneal Rose Bengal Staining Score | 4.5 ± 2.0 | 1.8 ± 1.8 | 0.002 |

Data sourced from a study on 50-week-old male Sod1−/− mice.[4]

Table 2: Effects of 2% Rebamipide on Tear Cytokines in SOD1 Knockout Mice

| Cytokine | Concentration in Tear Fluid (pg/mL) - Untreated | Concentration in Tear Fluid (pg/mL) - Rebamipide Treated | P-value |

| IL-6 | Significantly Higher vs. Wild Type | Significantly Reduced | <0.05 |

| IL-17 | Significantly Higher vs. Wild Type | Significantly Reduced | <0.05 |

| TNF-α | Significantly Higher vs. Wild Type | Significantly Reduced | <0.05 |

| IFN-γ | Significantly Higher vs. Wild Type | Significantly Reduced | <0.05 |

Qualitative summary of significant reductions observed in cytokine levels.

Table 3: Efficacy of 2% Rebamipide in Scopolamine-Induced Dry Eye Mouse Model

| Parameter | Dry Eye Control Group | 2% Rebamipide Treated Group | P-value |

| Corneal Staining Score | Significantly Increased | Significantly Reduced | <0.05 |

| Tear Film Break-up Time | Significantly Decreased | Significantly Increased | <0.05 |

| Tear Production | Significantly Decreased | Significantly Increased | <0.05 |

Qualitative summary of significant improvements observed.[2][3]

Key Mechanisms of Action

Rebamipide's therapeutic effects in DED are multifactorial, involving the enhancement of mucin production, modulation of inflammation, and restoration of the corneal epithelial barrier.

Mucin Secretion and Expression

Rebamipide has been shown to increase the expression of both membrane-associated mucins (MUC1, MUC4, and MUC16) and the secreted gel-forming mucin (MUC5AC).[5] This is achieved, in part, by increasing the density of conjunctival goblet cells, the primary source of MUC5AC.[6]

dot

Anti-inflammatory Effects

Rebamipide exhibits significant anti-inflammatory properties. In the SOD1 knockout mouse model, it reduced the levels of pro-inflammatory cytokines such as IL-6, IL-17, TNF-α, and IFN-γ in the tear fluid. Furthermore, it has been shown to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells, which is often dysregulated in DED.[2][3] Rebamipide treatment helps to restore this balance by suppressing Th17 cell differentiation and promoting Treg cell differentiation.[2][3]

dot

Corneal Epithelial Barrier Function

The integrity of the corneal epithelial barrier is crucial for ocular health and is often compromised in DED. Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine known to disrupt this barrier. Rebamipide has been shown to protect corneal epithelial cells from TNF-α-induced disruption by maintaining the expression and proper localization of the tight junction protein Zonula Occludens-1 (ZO-1).[7]

dot

Detailed Experimental Protocols

Animal Models

-

SOD1 Knockout Mice: Male SOD1 knockout mice (C57BL/6J background) and age-matched wild-type C57BL/6J mice are used. Dry eye phenotype typically manifests at an advanced age (e.g., 40-50 weeks). 2% rebamipide ophthalmic solution is topically administered four times a day for two weeks.[4]

-

Scopolamine-Induced Dry Eye Model: Female C57BL/6 mice are used. Dry eye is induced by subcutaneous injections of scopolamine hydrobromide (e.g., 0.5 mg/0.1 mL) three to four times a day. Mice are often housed in a controlled low-humidity environment to exacerbate the condition. 2% rebamipide ophthalmic solution is administered topically four times daily for the duration of the study (e.g., two weeks).[2][3]

Ocular Surface Evaluation

-

Tear Film Break-up Time (TBUT): 0.5% fluorescein solution is instilled into the conjunctival sac. The time taken for the first dry spot to appear on the cornea is measured in seconds using a slit-lamp microscope with a cobalt blue filter.

-

Corneal Staining: Fluorescein and Rose Bengal staining are used to assess corneal and conjunctival epithelial damage, respectively. The staining patterns are graded using a standardized scoring system (e.g., 0-9 or 0-15 points).

Histology and Immunohistochemistry

-

Conjunctival Goblet Cell Density: Eyes are enucleated, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to identify goblet cells. The number of PAS-positive goblet cells is counted per unit length of the conjunctival epithelium.

-

Zonula Occludens-1 (ZO-1) Staining: Corneal tissues are fixed, sectioned, and incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1). A fluorescently labeled secondary antibody is then applied, and the distribution of ZO-1 is visualized using fluorescence microscopy.[7]

Molecular Biology

-

Enzyme-Linked Immunosorbent Assay (ELISA): Tear fluid is collected from mice. The concentrations of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from corneal or conjunctival epithelial cells. cDNA is synthesized, and the expression levels of mucin genes (e.g., MUC1, MUC4, MUC5AC, MUC16) and housekeeping genes (e.g., GAPDH) are quantified using specific primers and a real-time PCR system.

dot

References

- 1. Rebamipide suppresses collagen-induced arthritis through reciprocal regulation of th17/treg cell differentiation and heme oxygenase 1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Rebamipide prevents peripheral arthritis and intestinal inflammation by reciprocally regulating Th17/Treg cell imbalance in mice with curdlan-induced spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Signaling pathways used by EGF to stimulate conjunctival goblet cell secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

Methodological & Application

Formulating Rebamipide Mofetil in Ophthalmic Suspensions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is an established gastroprotective agent that has gained significant attention for its therapeutic potential in treating dry eye disease.[1][2] Its mechanism of action in the ocular context is multifactorial, primarily involving the stimulation of mucin secretion from conjunctival goblet cells and corneal epithelial cells, which stabilizes the tear film.[2][3] Additionally, rebamipide exhibits anti-inflammatory properties by reducing inflammatory mediators and acts as a scavenger of oxygen free radicals.[2] The poor aqueous solubility of Rebamipide Mofetil necessitates its formulation as an ophthalmic suspension.

This document provides detailed application notes and protocols for the formulation, manufacturing, and characterization of Rebamipide Mofetil ophthalmic suspensions, intended to guide researchers and drug development professionals in this field.

Signaling Pathway of Rebamipide in Ocular Mucin Production

Rebamipide's primary effect on the ocular surface is the enhancement of mucin production, a process mediated by the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] Topical application of rebamipide induces EGFR expression in epithelial cells, leading to the differentiation and proliferation of conjunctival goblet cells.[4][5] This upregulation of EGFR also directly stimulates the secretion of both membrane-associated mucins (MUC1, MUC4, MUC16) and secreted-type mucins (MUC5AC) from these cells.[3][6][7] The increased mucin presence on the ocular surface enhances tear film stability and protects the corneal epithelium.[8] Furthermore, this pathway is linked to the downregulation of inflammatory responses, including the NF-κB pathway, contributing to the overall therapeutic effect in dry eye syndrome.[5][9]

References

- 1. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of 2% rebamipide ophthalmic suspension in the management of dry eye disease - Indian J Clin Exp Ophthalmol [ijceo.org]

- 3. The Efficacy and Safety of Rebamipide Ophthalmic Suspension (OPC-12759) in Patients with Dry Eye Disease: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of topical rebamipide on goblet cells in the lid wiper of human conjunctiva - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the Therapeutic Effects of Rebamipide and Diquafosol on Apoptotic Damage of the Ocular Surface in Dry Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vivo Experimental Protocols for Rebamipide Mofetil in Rabbits: Ophthalmic and Gastrointestinal Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of Rebamipide Mofetil in rabbit models for both ophthalmic and gastrointestinal applications. The protocols are based on established methodologies and provide a framework for preclinical research.

Mechanism of Action

Rebamipide, the active metabolite of Rebamipide Mofetil, is a multifaceted mucosal protective agent. Its therapeutic effects are attributed to several mechanisms, including the stimulation of prostaglandin synthesis, scavenging of free radicals, and enhancement of mucin production. These actions collectively contribute to the protection and healing of mucosal tissues in both the eye and the gastrointestinal tract. In the gastrointestinal system, it promotes the healing of ulcers by increasing blood flow and the production of protective prostaglandins in the ulcer mucosa.[1] Ophthalmic application of rebamipide has been shown to improve corneal and conjunctival injuries by increasing mucin-like substances.[1]

Signaling Pathway of Rebamipide's Protective Effects

Caption: Mechanism of action of Rebamipide.

Ophthalmic Application: Dry Eye Disease (DED) Model

This protocol outlines the induction of DED in rabbits and subsequent treatment with Rebamipide Mofetil ophthalmic solution.

Experimental Workflow for Ophthalmic Application

Caption: Experimental workflow for ophthalmic DED model.

Detailed Experimental Protocol

1. Animal Model:

-

Species: New Zealand White rabbits.

-

Housing: Individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard chow and water ad libitum.

2. Induction of Dry Eye Disease (DED):

-

Method 1: Surgical Dacryoadenectomy: This method creates a severe and stable aqueous-deficient DED.[2][3]

-

Method 2: Chemical Induction with Benzalkonium Chloride (BAC): This method provides a less invasive alternative.

-

Instill 0.2% BAC solution topically twice daily for 5 consecutive days.[4]

-

3. Experimental Groups:

-

Group 1: Rebamipide Treatment: Rabbits with induced DED treated with 2% Rebamipide Mofetil ophthalmic suspension.

-

Group 2: Vehicle Control: Rabbits with induced DED treated with the vehicle solution.

-

Group 3: Untreated Control: Rabbits with induced DED receiving no treatment.

4. Treatment Regimen:

-

Dosage: One drop of 2% Rebamipide Mofetil ophthalmic suspension.

-

Frequency: Four times daily.[1]

-

Duration: 14 days.[1]

5. Efficacy Evaluation:

-

Fluorescein and Rose Bengal Staining: Assess corneal and conjunctival epithelial damage. Scores are assigned based on the area and density of staining.

-

Tear Break-Up Time (BUT): Measures the stability of the tear film.

-

Schirmer's Tear Test (STT): Measures the volume of tear production.

Quantitative Data Summary

| Parameter | Pre-treatment (DED induced) | Post-treatment (14 days with 2% Rebamipide) | p-value | Reference |

| Fluorescein Score | 1.50 ± 0.55 | 0.67 ± 0.52 | < 0.005 | [1] |

| Rose Bengal Score | 3.00 ± 1.26 | 1.67 ± 1.37 | < 0.05 | [1] |

| Tear Break-Up Time (sec) | 11.2 ± 4.54 | 17.2 ± 2.48 | < 0.01 | [1] |

Gastrointestinal Application: Gastric Ulcer Model

This protocol describes the induction of gastric ulcers in rabbits and the subsequent evaluation of the healing effects of orally administered Rebamipide Mofetil.

Experimental Workflow for Gastrointestinal Application

Caption: Experimental workflow for gastrointestinal ulcer model.

Detailed Experimental Protocol

1. Animal Model:

-

Species: New Zealand White rabbits.

-

Preparation: Fasted for 24 hours prior to ulcer induction, with free access to water.

2. Induction of Gastric Ulcers:

-

Method 1: Acetic Acid-Induced Ulcer: This method creates a chronic ulcer model.[5]

-

Administer general anesthesia and perform a median laparotomy to expose the stomach.

-

Apply a solution of 20% acetic acid to the serosal surface of the stomach for a specific duration (e.g., 60 seconds).[6]

-

-

Method 2: Mucosal Resection-Induced Ulcer: This model mimics post-endoscopic resection ulcers.[5]

-

Following laparotomy, inject saline into the submucosal layer to lift the mucosa.

-

Resect a defined area of the swollen mucosa.[5]

-

3. Experimental Groups:

-

Group 1: Rebamipide Treatment: Rabbits with induced gastric ulcers treated with oral Rebamipide Mofetil.

-

Group 2: Vehicle Control: Rabbits with induced gastric ulcers treated with the vehicle.

-

Group 3: Sham Control: Rabbits undergoing a sham procedure without ulcer induction.

4. Treatment Regimen:

-

Dosage: Based on clinical human dosage, a dose of 100 mg three times daily is standard.[7] For rabbits, an equivalent dose can be calculated based on body surface area or allometric scaling. A starting point could be in the range of 10-30 mg/kg, administered orally twice or three times daily.

-

Administration: Oral gavage.

-

Duration: 7-14 days.

5. Efficacy Evaluation:

-

Ulcer Area Measurement: At the end of the treatment period, euthanize the animals, and measure the area of the gastric ulcer.

-

Histological Examination: Collect stomach tissue for histological analysis to assess the quality of ulcer healing, including re-epithelialization, angiogenesis, and reduction of inflammation.

Quantitative Data (Hypothetical for Rabbit Model based on Rat Studies)

| Parameter | Vehicle Control | Rebamipide Treatment (10-30 mg/kg) |

| Ulcer Index (mm²) | High | Significantly Reduced |

| Healing Rate (%) | Low | Significantly Increased |

| Pro-inflammatory Cytokines (e.g., TNF-α) | Elevated | Reduced |

| Prostaglandin E2 Levels | Low | Increased |

Pharmacokinetic Considerations

Currently, there is limited publicly available pharmacokinetic data for Rebamipide Mofetil specifically in rabbits. The oral bioavailability of rebamipide is generally low.[8] In rats, the half-life is approximately 0.4 hours after intravenous injection.[8] Interspecies differences in pharmacokinetics have been observed between rats and dogs, with dogs showing a shorter half-life.[9] Therefore, it is recommended to conduct a preliminary pharmacokinetic study in rabbits to determine key parameters such as Cmax, Tmax, AUC, and bioavailability to optimize the dosing regimen for efficacy studies.

Pharmacokinetic Parameters in Other Species

| Species | Dose | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |

| Rat | 0.5 mg/kg (IV) | - | 0.4 ± 0.1 | - | [8] |

| Rat | - | - | 12.85 ± 7.86 (oral) | 4.8 | [8][9] |

| Dog | 100 mg (oral) | - | 5.62 ± 2.24 | - | [9] |

| Human | 100 mg (oral) | ~2 | ~1.5 | ~10 | [7] |

Disclaimer: These protocols are intended as a guide for research purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee. Dosages and procedures may need to be optimized for specific experimental conditions.

References

- 1. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. Rabbit gastric ulcer models: comparison and evaluation of acetic acid-induced ulcer and mucosectomy-induced ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of rebamipide, a novel anti-ulcer agent, on gastric mucosal injury induced by platelet-activating factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. Oral absorption and pharmacokinetics of rebamipide and rebamipide lysinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interspecies differences on pharmacokinetics of rebamipide following oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Efficacy of Rebamipide Mofetil in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of cell-based assays to evaluate the efficacy of Rebamipide Mofetil. The assays are designed to investigate the cytoprotective, anti-inflammatory, and mucosal healing properties of the compound.

Application Note 1: Assessment of Cytoprotective Effects against NSAID-Induced Injury

Objective: To evaluate the ability of Rebamipide Mofetil to protect gastric epithelial cells from damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Recommended Cell Line: Human gastric adenocarcinoma cell line (AGS) or rat gastric mucosal cell line (RGM1).

Materials:

-

Rebamipide Mofetil

-

Indomethacin (or other NSAID)

-

AGS or RGM1 cells

-

96-well cell culture plates

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AGS or RGM1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with Rebamipide Mofetil: Prepare a stock solution of Rebamipide Mofetil in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Rebamipide Mofetil. Incubate for 2 hours.

-

Induction of Cell Injury: Prepare a solution of Indomethacin in the cell culture medium. Add Indomethacin to the wells (final concentration, e.g., 200 µM) already containing Rebamipide Mofetil.

-

Controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

-

Indomethacin Control: Cells treated with Indomethacin only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Expected Quantitative Data

| Treatment Group | Concentration | Cell Viability (%) |

| Vehicle Control | - | 100 ± 5.2 |

| Indomethacin | 200 µM | 45 ± 4.1 |

| Indomethacin + Rebamipide Mofetil | 1 µM | 55 ± 3.8 |

| Indomethacin + Rebamipide Mofetil | 10 µM | 72 ± 4.5 |

| Indomethacin + Rebamipide Mofetil | 100 µM | 88 ± 5.0 |

Experimental Workflow for Cytoprotection Assay

Caption: Workflow of the MTT assay for cytoprotection.

Application Note 2: Evaluation of Mucosal Healing and Cell Migration

Objective: To determine the effect of Rebamipide Mofetil on the migration and wound healing of intestinal epithelial cells.

Principle: The scratch/wound healing assay is a straightforward method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.

Experimental Protocol: Scratch/Wound Healing Assay

Recommended Cell Line: Rat intestinal epithelial cell line (RIE-1) or human colorectal adenocarcinoma cell line (Caco-2).

Materials:

-

Rebamipide Mofetil

-

RIE-1 or Caco-2 cells

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed RIE-1 or Caco-2 cells into a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of Rebamipide Mofetil (e.g., 10 µM, 50 µM, 100 µM).

-

Controls:

-

Vehicle Control: Cells treated with the vehicle only.

-

-

Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Analysis: % Wound Closure = [(Initial scratch width - Scratch width at time T) / Initial scratch width] x 100

Expected Quantitative Data

| Treatment Group | Concentration | % Wound Closure at 12h |

| Vehicle Control | - | 25 ± 3.5 |

| Rebamipide Mofetil | 10 µM | 38 ± 4.1 |

| Rebamipide Mofetil | 50 µM | 55 ± 5.2 |

| Rebamipide Mofetil | 100 µM | 70 ± 4.8 |

Signaling Pathway in Rebamipide-Induced Cell Migration

Caption: Rebamipide promotes cell migration via ERK and Rho kinase.

Application Note 3: Assessment of Anti-inflammatory Properties

Objective: To quantify the inhibitory effect of Rebamipide Mofetil on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this protocol, a sandwich ELISA is used to measure the concentration of cytokines like IL-8 and TNF-α in cell culture supernatants.

Experimental Protocol: Cytokine ELISA

Recommended Cell Line: Human umbilical vein endothelial cells (HUVECs) or human monocytic cell line (THP-1).

Materials:

-

Rebamipide Mofetil

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

HUVECs or THP-1 cells

-

24-well cell culture plates

-

Complete cell culture medium

-

Human IL-8 and TNF-α ELISA kits

Procedure:

-

Cell Seeding: Seed cells into a 24-well plate and allow them to adhere and grow.

-

Pre-treatment: Pre-treat the cells with various concentrations of Rebamipide Mofetil (e.g., 10 µM to 1 mM) for 1 hour.

-

Inflammatory Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), to the wells.

-

Controls:

-

Vehicle Control: Cells treated with the vehicle only.

-

LPS/TNF-α Control: Cells treated with the inflammatory stimulus only.

-

-

Incubation: Incubate the plate for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for IL-8 and TNF-α according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

Expected Quantitative Data

| Treatment Group | Concentration | IL-8 Concentration (pg/mL) |

| Vehicle Control | - | < 50 |

| TNF-α (10 ng/mL) | - | 1200 ± 150 |

| TNF-α + Rebamipide Mofetil | 100 µM | 850 ± 120 |

| TNF-α + Rebamipide Mofetil | 500 µM | 500 ± 90 |

| TNF-α + Rebamipide Mofetil | 1 mM | 250 ± 60 |

NF-κB Signaling Pathway in Inflammation

Caption: Rebamipide inhibits cytokine production via the NF-κB pathway.

Application Note 4: Analysis of Mucin Gene Expression

Objective: To determine the effect of Rebamipide Mofetil on the gene expression of mucins in epithelial cells.

Principle: Quantitative real-time PCR (qPCR) is used to measure the amount of a specific RNA. This is achieved by reverse transcribing the RNA into cDNA, and then amplifying the cDNA using PCR. The amount of amplified product is measured in real-time.

Experimental Protocol: qPCR for Mucin Genes

Recommended Cell Line: Human conjunctival epithelial cells or intestinal goblet cell line (LS174T).

Materials:

-

Rebamipide Mofetil

-

Epithelial cells

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MUC1, MUC5AC, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat cells with Rebamipide Mofetil (e.g., 100 µM) for 24 hours.

-

RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target mucin genes and the housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Quantitative Data

| Gene Target | Treatment | Fold Change in Expression |

| MUC1 | Rebamipide Mofetil (100 µM) | 2.5 ± 0.3 |

| MUC5AC | Rebamipide Mofetil (100 µM) | 3.2 ± 0.5 |

Application Note 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the antioxidant capacity of Rebamipide Mofetil by measuring its ability to reduce intracellular ROS levels.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA Assay

Recommended Cell Line: Gastric or intestinal epithelial cells.

Materials:

-

Rebamipide Mofetil

-

Hydrogen peroxide (H₂O₂) or another ROS inducer

-

Epithelial cells

-

96-well black, clear-bottom plates

-

DCFH-DA solution

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Pre-treatment: Pre-treat cells with Rebamipide Mofetil for 1 hour.

-

DCFH-DA Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.

-

ROS Induction: Induce ROS production by adding H₂O₂ (e.g., 100 µM).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

Expected Quantitative Data

| Treatment Group | Concentration | Relative Fluorescence Units (RFU) |

| Vehicle Control | - | 1000 ± 150 |

| H₂O₂ | 100 µM | 8500 ± 900 |

| H₂O₂ + Rebamipide Mofetil | 50 µM | 4500 ± 500 |

| H₂O₂ + Rebamipide Mofetil | 100 µM | 2500 ± 300 |

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your studies.

Application Notes and Protocols for Assessing Ocular Irritation of Rebamipide Mofetil Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is an amino acid analog of 2-(1H)-quinolone. It is primarily known for its mucin-secreting and anti-inflammatory properties, which has led to its development as an ophthalmic suspension for the treatment of dry eye disease.[1][2] Rebamipide and its prodrug, Rebamipide Mofetil, are designed to enhance the stability of the tear film and reduce inflammation on the ocular surface.[1][3] The assessment of ocular irritation is a critical step in the preclinical and clinical development of any new ophthalmic formulation to ensure its safety and patient comfort.

These application notes provide a comprehensive overview of the protocols used to evaluate the ocular irritation potential of Rebamipide Mofetil formulations, drawing from established in vitro and in vivo methods, as well as summarizing the available clinical safety data.

Mechanism of Action and Rationale for Ocular Use

Rebamipide's therapeutic effects on the ocular surface are attributed to several mechanisms:

-

Increased Mucin Production: It stimulates the secretion of both membrane-associated and secretory mucins from corneal and conjunctival epithelial cells, which is crucial for maintaining a healthy and stable tear film.[1][4]

-

Anti-inflammatory Effects: Rebamipide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and inhibit inflammatory cell infiltration in the conjunctiva.[3][5]

-

Corneal Epithelial Protection: It promotes the healing of corneal epithelial damage.[1]

Given these properties, Rebamipide Mofetil formulations are being developed to offer a therapeutic option for dry eye disease and other ocular surface disorders.

Clinical Safety and Tolerability of Rebamipide Ophthalmic Formulations

Extensive clinical trials have evaluated the safety and tolerability of Rebamipide ophthalmic suspensions. The data indicates that the formulations are generally well-tolerated. The most frequently reported adverse events are summarized below.

Table 1: Summary of Ocular Adverse Events Reported in Clinical Trials of Rebamipide Ophthalmic Suspension

| Adverse Event | Frequency | Severity | Notes |

| Eye Irritation | 2.6% ± 1.7%[6] | Mild[6] | Generally transient and resolved without intervention. |

| Conjunctival Hemorrhage | 5.8% ± 1.3%[6] | Mild[6] | --- |

| Visual Impairment (e.g., blurred vision) | 6.5% ± 2.2%[6] | Mild[6] | Often temporary, occurring shortly after instillation. |

Table 2: Summary of Non-Ocular Adverse Events Reported in Clinical Trials of Rebamipide Ophthalmic Suspension

| Adverse Event | Frequency | Severity | Notes |

| Dysgeusia (Bitter Taste) | 23.6% ± 4.3%[6] | Mild[7] | The most common non-ocular adverse event. |

| Nasopharyngitis | 22.8% ± 2.6%[6] | Mild[6] | --- |

It is noteworthy that many Rebamipide ophthalmic formulations are preservative-free, which may contribute to their favorable tolerability profile, as preservatives like benzalkonium chloride (BAK) are known to cause ocular surface toxicity.[6]

Experimental Protocols for Ocular Irritation Assessment

A tiered approach, starting with in vitro methods before proceeding to in vivo testing, is recommended to assess the ocular irritation potential of new Rebamipide Mofetil formulations.

Experimental Workflow for Ocular Irritation Assessment

Caption: Workflow for assessing ocular irritation of ophthalmic formulations.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of a Rebamipide Mofetil formulation to cause cell death in ocular surface cells.

Principle: Corneal epithelial cells are exposed to various concentrations of the test formulation. Cell viability is then assessed using colorimetric assays such as the MTT or Neutral Red Uptake (NRU) assay.

Protocol: MTT Assay on Human Corneal Epithelial (HCE) Cells

-

Cell Culture: Culture HCE cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

-

Preparation of Test Solutions: Prepare a range of dilutions of the Rebamipide Mofetil formulation in sterile phosphate-buffered saline (PBS) or cell culture medium. A vehicle control (formulation excipients without the active ingredient) and a negative control (PBS or medium) should be included.

-

Exposure: Remove the culture medium from the cells and add 100 µL of the test solutions to each well. Incubate for a defined period (e.g., 30 minutes to 24 hours), representative of potential exposure time.

-

MTT Addition: After incubation, remove the test solutions and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Table 3: Example Data Table for MTT Assay

| Concentration of Rebamipide Mofetil | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Negative Control | 1.25 | 0.08 | 100% |

| Vehicle Control | 1.22 | 0.07 | 97.6% |

| 0.1% Formulation | 1.18 | 0.09 | 94.4% |

| 0.5% Formulation | 1.05 | 0.11 | 84.0% |

| 1.0% Formulation | 0.89 | 0.10 | 71.2% |

| 2.0% Formulation | 0.65 | 0.08 | 52.0% |

| Positive Control (e.g., 0.1% SDS) | 0.15 | 0.03 | 12.0% |

Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) Assay

Objective: To assess the potential of a formulation to cause vascular damage (hemorrhage, lysis, coagulation) on a mucous membrane, serving as an alternative to in vivo eye irritation testing.[8]

Principle: The test substance is applied to the chorioallantoic membrane (CAM) of a fertilized hen's egg, which is a highly vascularized membrane that responds to irritants in a manner similar to the conjunctiva.[9]

Protocol: HET-CAM Assay

-

Egg Incubation: Incubate fertile hen's eggs for 9 days at 37.5 ± 0.5°C and 50-60% relative humidity.

-

CAM Preparation: On day 9, carefully remove a portion of the eggshell to expose the inner shell membrane. Moisten the membrane with 0.9% NaCl solution and carefully remove it to expose the CAM.

-

Application of Test Substance: Apply 0.3 mL of the Rebamipide Mofetil formulation directly onto the CAM.

-

Observation: Observe the CAM continuously for 5 minutes (300 seconds) for the occurrence of hemorrhage, vascular lysis, and coagulation. Record the time (in seconds) at which each endpoint first appears.

-

Scoring: Calculate the Irritation Score (IS) using a formula that weights the time to the appearance of each endpoint. A common formula is: IS = [ (301 - Time of Hemorrhage) / 300 ] * 5 + [ (301 - Time of Lysis) / 300 ] * 7 + [ (301 - Time of Coagulation) / 300 ] * 9

-

Classification: Classify the irritation potential based on the IS.

Table 4: HET-CAM Irritation Classification

| Irritation Score (IS) | Classification |

| 0.0 - 0.9 | Non-irritant |

| 1.0 - 4.9 | Slightly irritant |

| 5.0 - 8.9 | Moderately irritant |

| 9.0 - 21.0 | Severely irritant |

Table 5: Example Data Table for HET-CAM Assay

| Test Substance | Time to Hemorrhage (s) | Time to Lysis (s) | Time to Coagulation (s) | Irritation Score (IS) | Classification |

| Negative Control (0.9% NaCl) | > 300 | > 300 | > 300 | 0.0 | Non-irritant |

| Rebamipide Mofetil Formulation | > 300 | > 300 | > 300 | 0.0 | Non-irritant |

| Positive Control (0.1 N NaOH) | 25 | 40 | 60 | 15.8 | Severely irritant |

In Vivo Draize Rabbit Eye Test (OECD 405)

Objective: To assess the ocular irritation/corrosion potential of a substance in vivo. This test should only be considered if in vitro data indicates a low irritation potential.

Principle: A single dose of the test substance is applied to one eye of a rabbit, with the untreated eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific time points.[10][11]

Protocol: Draize Eye Test

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Dosing: Instill 0.1 mL of the liquid Rebamipide Mofetil formulation into the conjunctival sac of one eye of each rabbit.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. If irritation persists, observations can be extended up to 21 days.

-

Scoring: Grade the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to the Draize scoring system.

-

Classification: The classification of irritation is based on the scores and the persistence of the observed effects.

Table 6: Draize Ocular Lesion Scoring Scale (Abbreviated)

| Ocular Lesion | Score | Description |

| Cornea: Opacity | 0 | Normal |

| 1 | Scattered or diffuse opacities | |

| 2 | Easily discernible translucent area | |

| 3 | Nacreous area | |

| 4 | Opaque cornea, iris not visible | |

| Iris | 0 | Normal |

| 1 | Folds above normal, congestion, swelling | |

| 2 | Reacts to light sluggishly | |

| Conjunctiva: Redness | 0 | Normal |

| 1 | Some vessels definitely injected | |

| 2 | Diffuse, crimson red, individual vessels not easily discernible | |

| 3 | Diffuse beefy red | |

| Conjunctiva: Chemosis | 0 | Normal |

| 1 | Some swelling above normal | |

| 2 | Obvious swelling with partial eversion of lids | |

| 3 | Swelling with lids about half-closed | |

| 4 | Swelling with lids more than half-closed |

Table 7: Example Data Summary for Draize Test

| Test Substance | Mean Corneal Opacity Score | Mean Iritis Score | Mean Conjunctival Redness Score | Mean Chemosis Score | Overall Irritation Classification |

| Rebamipide Mofetil Formulation | 0.0 | 0.0 | 0.5 | 0.2 | Non-irritant to Mildly Irritant |

| Vehicle Control | 0.0 | 0.0 | 0.3 | 0.1 | Non-irritant |

| Positive Control | Varies | Varies | Varies | Varies | Moderately to Severely Irritant |

Signaling Pathways in Ocular Irritation

Ocular irritation involves a complex cascade of signaling pathways that lead to inflammation, cell damage, and the sensation of discomfort. Understanding these pathways can aid in the development of less irritating formulations.

Caption: Key signaling pathways involved in ocular irritation and inflammation.

Conclusion

The assessment of ocular irritation is a fundamental requirement in the development of Rebamipide Mofetil formulations. Based on extensive clinical data, Rebamipide ophthalmic solutions are considered safe and well-tolerated, with a low incidence of mild and transient eye irritation. For novel formulations of Rebamipide Mofetil, a systematic evaluation using in vitro methods such as cytotoxicity assays and the HET-CAM assay is recommended to screen for potential irritants and reduce the reliance on animal testing. The in vivo Draize test should be reserved for formulations with a demonstrated low irritation potential from in vitro screening. By following these protocols, researchers and drug developers can ensure the safety and patient acceptability of new Rebamipide Mofetil-based therapies for ocular surface diseases.

References

- 1. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]